3-(2-Ethylphenyl)-8-(2-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2-ETHYLPHENYL)-8-(2-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes both ethyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHYLPHENYL)-8-(2-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetone and catalysts such as tetrabutylammonium bromide (TBAB) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHYLPHENYL)-8-(2-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2-ETHYLPHENYL)-8-(2-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ETHYLPHENYL)-8-(2-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Thiadiazine-2-thione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridothiadiazine derivatives:
Uniqueness
What sets 3-(2-ETHYLPHENYL)-8-(2-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE apart is its unique combination of ethyl and fluorophenyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20FN3OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(2-ethylphenyl)-8-(2-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20FN3OS/c1-2-15-7-3-6-10-20(15)25-13-26-21(27)11-17(16-8-4-5-9-19(16)23)18(12-24)22(26)28-14-25/h3-10,17H,2,11,13-14H2,1H3 |
InChI Key |
VZCJKQMKZYVCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4F |
Origin of Product |
United States |
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